In-Depth Technical Guide to the Chemical Properties of 3-[(E)-2-Butenyl]thiophene
In-Depth Technical Guide to the Chemical Properties of 3-[(E)-2-Butenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-[(E)-2-Butenyl]thiophene. It includes a summary of its physicochemical properties, detailed potential synthetic methodologies, and an analysis of its spectroscopic characteristics. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and provides context based on the well-established chemistry of thiophene and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic organic chemistry.
Chemical and Physical Properties
3-[(E)-2-Butenyl]thiophene, also known as Thiophene, 3-(2-butenyl)-, (E)-, is a substituted thiophene with the trans-butenyl group at the 3-position of the thiophene ring. Due to a lack of extensive experimental data in the literature, some properties are predicted based on its structure.
Table 1: Physicochemical Properties of 3-[(E)-2-Butenyl]thiophene
| Property | Value | Source |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| CAS Number | 53966-44-2 | [1] |
| Predicted Boiling Point | 183.1 ± 9.0 °C | [2] |
| Predicted Density | 0.999 ± 0.06 g/cm³ | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-[(E)-2-Butenyl]thiophene is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of alkenylthiophenes, a plausible synthetic route can be proposed. Common strategies for introducing alkyl or alkenyl groups onto a thiophene ring involve cross-coupling reactions or the functionalization of a pre-existing thiophene derivative.
Proposed Synthetic Protocol: Suzuki or Stille Cross-Coupling
A versatile and widely used method for the synthesis of substituted thiophenes is the palladium-catalyzed cross-coupling reaction. This approach would involve the coupling of a 3-halothiophene with an appropriate butenyl-containing organometallic reagent.
Reaction Scheme:
Figure 1: Proposed synthesis of 3-[(E)-2-Butenyl]thiophene.
Detailed Experimental Steps (Hypothetical):
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene (1.0 eq), (E)-2-butenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base, for instance, aqueous sodium carbonate (2.0 M, 3.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol or dioxane and water.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or diethyl ether.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure 3-[(E)-2-Butenyl]thiophene.
Spectroscopic Data
Specific, experimentally obtained spectra for 3-[(E)-2-Butenyl]thiophene are not widely available in public databases. The following data is a prediction based on the known spectral characteristics of thiophene derivatives and related compounds.
Table 2: Predicted Spectroscopic Data for 3-[(E)-2-Butenyl]thiophene
| Technique | Expected Features |
| ¹H NMR | - Thiophene Protons: Signals in the aromatic region (~6.9-7.3 ppm). The coupling patterns will be indicative of a 3-substituted thiophene. - Butenyl Protons: Signals in the alkene region (~5.4-5.8 ppm) showing characteristic cis/trans coupling constants. A doublet for the methyl group (~1.7 ppm) and a doublet for the methylene group attached to the thiophene ring (~3.4 ppm). |
| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm). - Butenyl Carbons: Signals corresponding to the sp² hybridized carbons of the double bond (~125-135 ppm), the methylene carbon (~35 ppm), and the methyl carbon (~18 ppm). |
| IR Spectroscopy | - C-H stretch (aromatic): ~3100-3000 cm⁻¹ - C=C stretch (aromatic): ~1500-1400 cm⁻¹ - C-S stretch (in-ring): ~850-700 cm⁻¹ - C=C stretch (alkene): ~1670-1640 cm⁻¹ - =C-H bend (trans alkene): ~970-960 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 138. - Fragmentation: Loss of a methyl group ([M-15]⁺), loss of an ethyl group ([M-29]⁺), and cleavage of the butenyl chain. A base peak corresponding to the tropylium-like thienylmethyl cation is also possible. |
Reactivity and Potential Applications
Thiophene and its derivatives are known for their aromatic character and undergo electrophilic substitution reactions, although they are generally more reactive than benzene. The butenyl substituent can also undergo typical alkene reactions such as addition and oxidation.
The thiophene moiety is a key structural component in numerous pharmaceuticals and materials. Thiophene derivatives have a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. While the specific biological activity of 3-[(E)-2-Butenyl]thiophene has not been reported, its structure suggests potential for investigation in these areas.
Experimental and logical workflows
General Workflow for Synthesis and Characterization
The synthesis and characterization of 3-[(E)-2-Butenyl]thiophene would typically follow a structured workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
Figure 2: General workflow for the synthesis and characterization.
Logical Workflow for Biological Activity Screening
To investigate the potential therapeutic applications of 3-[(E)-2-Butenyl]thiophene, a systematic biological screening process would be employed.
